Cas no 1415459-86-7 (2-(3-hydroxyoxetan-3-yl)acetaldehyde)

2-(3-hydroxyoxetan-3-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(3-hydroxyoxetan-3-yl)acetaldehyde
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- インチ: 1S/C5H8O3/c6-2-1-5(7)3-8-4-5/h2,7H,1,3-4H2
- InChIKey: JIHTZSVYBQRMAG-UHFFFAOYSA-N
- ほほえんだ: C(=O)CC1(O)COC1
2-(3-hydroxyoxetan-3-yl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-393763-0.25g |
2-(3-hydroxyoxetan-3-yl)acetaldehyde |
1415459-86-7 | 95.0% | 0.25g |
$1078.0 | 2025-03-16 | |
Enamine | EN300-393763-2.5g |
2-(3-hydroxyoxetan-3-yl)acetaldehyde |
1415459-86-7 | 95.0% | 2.5g |
$2295.0 | 2025-03-16 | |
Enamine | EN300-393763-1.0g |
2-(3-hydroxyoxetan-3-yl)acetaldehyde |
1415459-86-7 | 95.0% | 1.0g |
$1172.0 | 2025-03-16 | |
Enamine | EN300-393763-0.05g |
2-(3-hydroxyoxetan-3-yl)acetaldehyde |
1415459-86-7 | 95.0% | 0.05g |
$983.0 | 2025-03-16 | |
Enamine | EN300-393763-0.1g |
2-(3-hydroxyoxetan-3-yl)acetaldehyde |
1415459-86-7 | 95.0% | 0.1g |
$1031.0 | 2025-03-16 | |
Enamine | EN300-393763-0.5g |
2-(3-hydroxyoxetan-3-yl)acetaldehyde |
1415459-86-7 | 95.0% | 0.5g |
$1124.0 | 2025-03-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00802304-1g |
2-(3-Hydroxyoxetan-3-yl)acetaldehyde |
1415459-86-7 | 97% | 1g |
¥8000.0 | 2023-04-10 | |
Enamine | EN300-393763-5.0g |
2-(3-hydroxyoxetan-3-yl)acetaldehyde |
1415459-86-7 | 95.0% | 5.0g |
$3396.0 | 2025-03-16 | |
Enamine | EN300-393763-10.0g |
2-(3-hydroxyoxetan-3-yl)acetaldehyde |
1415459-86-7 | 95.0% | 10.0g |
$5037.0 | 2025-03-16 |
2-(3-hydroxyoxetan-3-yl)acetaldehyde 関連文献
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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2-(3-hydroxyoxetan-3-yl)acetaldehydeに関する追加情報
2-(3-Hydroxyoxetan-3-yl)Acetaldehyde: A Comprehensive Overview
The compound with CAS No. 1415459-86-7, commonly referred to as 2-(3-hydroxyoxetan-3-yl)acetaldehyde, has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This molecule, characterized by its oxetane ring structure and aldehyde functional group, exhibits intriguing reactivity and selectivity, making it a valuable compound in organic synthesis and material science.
2-(3-Hydroxyoxetan-3-yl)acetaldehyde is structurally defined by a four-membered oxetane ring, which is a saturated cyclic ether. The hydroxyl group (-OH) attached to the oxetane ring introduces hydrophilic properties, while the aldehyde group (-CHO) at the second carbon position imparts electrophilic characteristics. This combination of functional groups makes the compound versatile in terms of reactivity. Recent studies have highlighted its role as an intermediate in the synthesis of complex molecules, particularly in the development of bioactive compounds and advanced materials.
The synthesis of 2-(3-hydroxyoxetan-3-yl)acetaldehyde involves a multi-step process that typically begins with the preparation of the oxetane ring. Researchers have explored various methods, including ring-opening polymerization and enzymatic catalysis, to optimize the synthesis pathway. These advancements have not only improved yield but also reduced environmental impact, aligning with current trends toward sustainable chemistry.
One of the most promising applications of 2-(3-hydroxyoxetan-3-yl)acetaldehyde lies in its use as a building block for drug discovery. Its ability to participate in enantioselective reactions has made it a valuable component in asymmetric synthesis, enabling the creation of chiral centers with high precision. Recent research has demonstrated its utility in synthesizing bioactive molecules with potential anti-inflammatory and anticancer properties.
In addition to its role in pharmaceuticals, 2-(3-hydroxyoxetan-3-yl)acetaldehyde has shown potential in materials science. Its unique reactivity allows for the formation of cross-linked polymers with tailored mechanical and thermal properties. These polymers are being investigated for use in advanced composites, biodegradable materials, and stimuli-responsive systems.
Recent studies have also explored the catalytic properties of 2-(3-hydroxyoxetan-3-yl)acetaldehyde. By incorporating it into metal complexes, researchers have developed catalysts that exhibit enhanced activity and selectivity in key organic transformations. These findings underscore its potential as a versatile platform for catalytic innovation.
The environmental impact of 2-(3-hydroxyoxetan-3-yl)acetaldehyde has also been a topic of interest. Studies on its biodegradability and toxicity have provided insights into its safety profile, which is crucial for its application in consumer products and industrial processes.
In conclusion, 2-(3-hydroxyoxetan-3-yl)acetaldehyde (CAS No. 1415459-86-7) is a compound with multifaceted applications across various scientific domains. Its unique structure, reactivity, and compatibility with modern synthetic methodologies make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in shaping future innovations.
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